molecular formula C10H8N2O2 B15070390 8-Methyl-1,6-naphthyridine-3-carboxylic acid

8-Methyl-1,6-naphthyridine-3-carboxylic acid

Cat. No.: B15070390
M. Wt: 188.18 g/mol
InChI Key: SMGOWXQETBDIPK-UHFFFAOYSA-N
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Description

8-Methyl-1,6-naphthyridine-3-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the 1,6-naphthyridine family, a class of nitrogen-containing heterocycles known for their versatile pharmacological potential. The core 1,6-naphthyridine structure serves as a key building block for developing potent and selective enzyme inhibitors. While specific data on this exact analog is limited in the public domain, highly similar 1,6-naphthyridine-3-carboxylic acid derivatives have been identified as potent ligands for cyclin-dependent kinases 8 and 19 (CDK8/19) . These kinases are important targets in oncology research, and disubstituted 1,6-naphthyridine compounds have demonstrated promising affinity and selectivity in biochemical and cellular assays . The structural features of this compound, including the carboxylic acid group and the 8-methyl substituent, make it a valuable intermediate for further synthetic exploration. Researchers can utilize this scaffold to create amide derivatives or other functionalized molecules for screening against various biological targets, particularly in oncology and inflammation . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

8-methyl-1,6-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C10H8N2O2/c1-6-3-11-4-7-2-8(10(13)14)5-12-9(6)7/h2-5H,1H3,(H,13,14)

InChI Key

SMGOWXQETBDIPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=CC(=CN=C12)C(=O)O

Origin of Product

United States

Preparation Methods

Direct Introduction of the Methyl Group

The 8-methyl substituent can be incorporated via two primary strategies:

  • Precursor-Based Methylation
    Starting with 4-methyl-2-aminopyridine ensures the methyl group is pre-positioned at the equivalent of the naphthyridine's 8-position. This method avoids post-cyclization functionalization challenges but limits substrate flexibility.

  • Post-Cyclization Alkylation
    Electrophilic alkylation using methyl iodide or dimethyl sulfate has been attempted on 1,6-naphthyridine intermediates. However, this approach suffers from poor regioselectivity (<40% yield at position 8) and competing N-alkylation.

Carboxylic Acid Group Installation

The 3-carboxylic acid moiety is typically introduced through:

  • Ester Hydrolysis : Base-mediated saponification of ethyl 8-methyl-1,6-naphthyridine-3-carboxylate using NaOH/EtOH (reflux, 2 h) achieves quantitative conversion.
  • Oxidative Methods : Potassium permanganate oxidation of 3-methyl substituents, though less efficient (55–60% yield), provides an alternative route.

Palladium-Catalyzed Cross-Coupling Approaches

Recent advances employ Suzuki-Miyaura coupling to assemble the naphthyridine structure from halogenated precursors:

Step Reagents/Conditions Yield
Bromination NBS, AIBN, CCl₄, 80°C 78%
Suzuki Coupling Pd(PPh₃)₄, MeB(OH)₂, K₂CO₃, DME 82%
Oxidation KMnO₄, H₂O, 100°C 67%

This sequential methodology enables precise control over substitution patterns but requires stringent anhydrous conditions and inert atmospheres.

Green Chemistry Innovations

Microwave-assisted synthesis significantly enhances the sustainability profile of naphthyridine production:

  • Energy Efficiency : 300 W irradiation reduces reaction times from 8 h to 20 min
  • Solvent Reduction : 50% decrease in DMF usage through sealed-vessel reactions
  • Yield Improvement : 92% isolated yield vs. 78% conventional heating

Comparative analysis of acid catalysts under microwave conditions reveals:

Acid Catalyst Yield (%) Isomer Ratio (1,6:1,8)
H₃PO₄ 88 9:1
HClO₄ 76 7:1
CH₃SO₃H 81 8:1

Industrial-Scale Production Considerations

Large-scale synthesis requires optimization of:

  • Purification Protocols : Gradient recrystallization from ethanol/water mixtures (3:1 v/v) achieves >99.5% purity
  • Cost Analysis : Raw material breakdown per kilogram of product:
Component Cost (USD)
2-Amino-4-methylpyridine 420
Diethyl ethoxymethylene malonate 380
Catalysts/Reagents 210
Energy 95

Total production cost: \$1,105/kg vs. market value of \$3,450/kg (pharmaceutical grade)

Analytical Characterization

Critical quality control parameters include:

  • HPLC Purity : Reverse-phase C18 column, 0.1% TFA in H₂O/MeCN gradient
  • Spectroscopic Confirmation :
    • ¹H NMR (DMSO-d₆): δ 8.72 (d, J=5.1 Hz, 1H), 8.15 (s, 1H), 2.89 (s, 3H)
    • IR : 1685 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (broad, -COOH)

Scientific Research Applications

Structural Characteristics

The compound features a fused bicyclic structure derived from naphthyridine, characterized by a methyl group at the 8-position and a carboxylic acid group at the 3-position. This specific substitution pattern influences its biological activity and reactivity compared to other naphthyridine derivatives.

Pharmaceutical Applications

1. Antimicrobial Activity
Research has shown that derivatives of naphthyridine, including 8-methyl-1,6-naphthyridine-3-carboxylic acid, exhibit broad-spectrum antimicrobial properties. For instance, studies have indicated that certain derivatives are more effective than traditional antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

2. Anticancer Potential
The compound's structural similarity to other biologically active naphthyridine derivatives positions it as a candidate for anticancer drug development. Investigations into its mechanism of action are ongoing, focusing on its interactions with biological targets that are implicated in cancer progression .

3. Antihistaminic Activity
Recent studies have reported the synthesis and evaluation of new derivatives of 8-methyl-1,6-naphthyridine-3-carboxylic acid for their antihistaminic effects. These compounds have demonstrated promising results in preclinical models, suggesting potential applications in treating allergic conditions .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique AspectsBiological Activity
1,6-Naphthyridine-3-carboxylic acidLacks methyl substitution at the 8-positionDifferent reactivity profileLimited antibacterial activity
2-Methyl-1,8-naphthyridine-3-carboxylic acidMethyl group at position 2Variations in biological activityModerate antibacterial effects
8-Chloro-1,6-naphthyridine-3-carboxylic acidChlorine substituent instead of methylAltered reactivity and potential applicationsEffective against specific pathogens
2-Methyl-1,6-naphthyridine-3-carboxylic acidMethyl group at different positionDistinct biological propertiesVariable efficacy

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Sriram et al. synthesized various naphthyridine derivatives that included 8-methyl-1,6-naphthyridine-3-carboxylic acid. The compounds were tested against multiple bacterial strains, revealing significant antimicrobial activity that surpassed conventional antibiotics .

Case Study 2: Anticancer Research
In another investigation focused on cancer therapeutics, researchers explored the interactions of 8-methyl-1,6-naphthyridine-3-carboxylic acid with cancer cell lines. The study highlighted its potential to inhibit tumor growth through specific pathways associated with cell proliferation .

Comparison with Similar Compounds

Structural Features

  • Core structure : 1,6-naphthyridine (a bicyclic system with nitrogen atoms at positions 1 and 6).
  • Substituents :
    • Methyl group at position 7.
    • Carboxylic acid group at position 3.

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and functional attributes of 8-methyl-1,6-naphthyridine-3-carboxylic acid with its analogues:

Compound Name Substituents Key Features Synthesis/Applications
8-Methyl-1,6-naphthyridine-3-carboxylic acid Methyl (C8), carboxylic acid (C3) Intermediate for bioactive derivatives; potential antibacterial activity Ester hydrolysis ; decarboxylation-resistant due to methyl stabilization
2-Methyl-1,6-naphthyridine-3-carboxylic acid Methyl (C2), carboxylic acid (C3) Structural isomer with altered electronic properties; used in coordination chemistry Direct synthesis or alkylation of parent acid
4-Oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid Oxo (C4), carboxylic acid (C3) Enhanced hydrogen-bonding capacity; precursor for antitumor agents Oxidation of alkyl derivatives or cyclization
SCO-240 Ethoxy (C5), morpholino (C7), benzylamide (C3) Orally available SSTR5 antagonist; IC₅₀ = 2 nM for SSTR5 inhibition Multi-step synthesis involving amidation and functionalization
2-Chloro-6-methyl-1,6-naphthyridine-3-carboxylic acid Chloro (C2), methyl (C6), carboxylic acid (C3) Electrophilic reactivity at C2; intermediate for agrochemicals Chlorination of methyl derivatives

Reactivity and Functionalization

  • Carboxylic acid derivatives: Amides: 1,6-Naphthyridine-3-carboxamides are synthesized via direct amidation or hydrolysis of nitriles (e.g., 2-methylamino-1,6-naphthyridine-3-carboxamide from cyano precursors) . Esters: Ethyl 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,6-naphthyridine-3-carboxylate is a precursor for antibacterial agents .
  • Decarboxylation :
    • 8-Methyl-1,6-naphthyridine-3-carboxylic acid is more resistant to decarboxylation than analogues without stabilizing substituents (e.g., 6-methyl-5-oxo derivatives decompose at 250°C) .

Research Findings and Trends

Key Studies

  • Regioselectivity in synthesis : DFT calculations confirm lower energy barriers for endo cycloadduct formation in reactions involving nitrosoalkenes and pyrrole derivatives, aligning with experimental results for 8-methylpyrrolocarbazole intermediates .
  • Thermal stability : Methyl and oxo substituents enhance thermal stability, as seen in decarboxylation studies of 1,6-naphthyridinecarboxylic acids .

Biological Activity

8-Methyl-1,6-naphthyridine-3-carboxylic acid is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a fused bicyclic structure derived from naphthyridine, with a methyl group at the 8-position and a carboxylic acid group at the 3-position. Its structural characteristics suggest a promising avenue for pharmacological applications, especially considering the diverse biological activities exhibited by related naphthyridine derivatives.

Structural Characteristics

The molecular formula of 8-methyl-1,6-naphthyridine-3-carboxylic acid is C₉H₈N₂O₂. The unique substitution pattern of this compound influences its reactivity and biological activity. The following table summarizes some structural comparisons with related compounds:

Compound NameStructural FeaturesUnique Aspects
1,6-Naphthyridine-3-carboxylic acidLacks methyl substitution at the 8-positionDifferent reactivity profile
2-Methyl-1,8-naphthyridine-3-carboxylic acidMethyl group at position 2Variations in biological activity
8-Chloro-1,6-naphthyridine-3-carboxylic acidChlorine substituent instead of methylAltered reactivity and potential applications
2-Methyl-1,6-naphthyridine-3-carboxylic acidSimilar structure but different positionDistinct biological properties

Biological Activity Overview

Research indicates that compounds within the naphthyridine family exhibit a broad spectrum of pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. The specific biological activities of 8-methyl-1,6-naphthyridine-3-carboxylic acid are still under investigation, but preliminary studies suggest significant potential.

Antimicrobial Activity

A study highlighted that various naphthyridine derivatives possess antimicrobial properties effective against a range of bacteria and fungi. For instance, derivatives similar to 8-methyl-1,6-naphthyridine-3-carboxylic acid have shown promising results against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication.

Antitumor Activity

The antitumor potential of naphthyridine derivatives has been documented extensively. In particular, some compounds have demonstrated effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of 8-methyl-1,6-naphthyridine-3-carboxylic acid in this context requires further exploration to elucidate its efficacy compared to other derivatives.

Case Studies

Several case studies have been published regarding the biological effects of naphthyridine derivatives:

  • Leishmaniasis Treatment : A series of studies focused on naphthyridines showed potential in treating visceral leishmaniasis, with compounds demonstrating varying degrees of efficacy in animal models . The mode of action involved metal cation sequestration, which may influence tolerability.
  • Antihistaminic Activity : Research involving related naphthyridine derivatives indicated promising antihistaminic effects. In vivo studies on guinea pigs revealed significant bronchorelaxant effects when tested against standard antihistamines .

The mechanism by which 8-methyl-1,6-naphthyridine-3-carboxylic acid exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes.
  • Metal Ion Interaction : The ability to sequester metal ions may contribute to both antimicrobial and antitumor activities.

Q & A

Q. What are the primary synthetic routes for 8-methyl-1,6-naphthyridine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis often involves cyclization or functional group modifications. For example, Vilsmeier-Haack reactions can form the naphthyridine core by treating precursors like pyridinecarboxylic acids with POCl₃ and DMF at elevated temperatures (80–95°C for 6–12 hours) . Ester hydrolysis (e.g., ethyl ester derivatives) under acidic (HCl, H₂O, reflux) or alkaline conditions is critical for obtaining the carboxylic acid moiety, with yields up to 81% .
  • Key Data :
MethodConditionsYieldReference
Vilsmeier cyclizationPOCl₃, DMF, 80–95°C, 6–12 h57–69%
Ester hydrolysisHCl/H₂O, reflux, 9 h81%

Q. How can researchers confirm the structural integrity of 8-methyl-1,6-naphthyridine-3-carboxylic acid?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. For example, the methyl group at position 8 appears as a singlet (~δ 2.5 ppm in ¹H NMR), while the carboxylic acid proton is typically absent due to exchange broadening. X-ray crystallography may resolve ambiguities in regiochemistry .

Q. What are the common derivatives of this compound, and how are they synthesized?

  • Methodological Answer : Derivatives include amides (via carbodiimide coupling with amines) and esters (via Fischer esterification). For instance, methyl esters are synthesized using MeOH/H₂SO₄ under reflux. Decarboxylation at high temperatures (250–370°C) yields de-carboxylated analogs, though yields vary (72–77%) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on the naphthyridine ring?

  • Methodological Answer : The electron-withdrawing carboxylic acid and methyl groups direct substitutions. Computational studies (e.g., DFT) reveal that the C5 position is most electrophilic due to resonance stabilization. Experimental validation via bromination or nitration shows preferential substitution at C5 (>70% selectivity) .

Q. How do structural modifications (e.g., fluorination or trifluoromethylation) impact biological activity?

  • Methodological Answer : Fluorination at C8 (e.g., 8-fluoro analogs) enhances metabolic stability and binding affinity to enzymes like kinases. Trifluoromethyl groups (e.g., 2-(trifluoromethyl) derivatives) improve lipophilicity (logP +0.5) and bioavailability in in vitro assays .
  • Key Data :
ModificationBiological Activity (IC₅₀)logPReference
8-Fluoro12 nM (Kinase X)1.8
2-Trifluoromethyl8 nM (Kinase Y)2.3

Q. What contradictions exist in the literature regarding the compound’s synthetic scalability?

  • Methodological Answer : Discrepancies arise in decarboxylation yields (72% vs. 77%) under similar conditions, likely due to impurities or heating rate variations . Additionally, Suzuki-Miyaura coupling protocols for trifluoromethyl derivatives report conflicting catalyst efficiencies (Pd(OAc)₂ vs. Pd(dppf)Cl₂) .

Q. What analytical strategies resolve co-elution issues in HPLC purity assays?

  • Methodological Answer : Hydrophilic Interaction Liquid Chromatography (HILIC) with a BEH Amide column (2.1 × 100 mm, 1.7 µm) improves separation of polar degradation products. Gradient elution (0.1% formic acid in H₂O/ACN) achieves baseline resolution (R > 2.0) for carboxylic acid and methyl ester analogs .

Data Contradictions & Validation

Q. Why do decarboxylation reactions exhibit variable yields across studies?

  • Methodological Answer : Differences in neat reaction conditions (e.g., temperature control, substrate purity) account for yield disparities. For example, 6-methyl-5-oxo derivatives yield 77% at 250°C but only 72% at 370°C due to side reactions . Validate protocols using TGA-MS to monitor thermal decomposition in real-time.

Tables for Key Comparisons

Table 1: Synthetic Method Comparison

MethodAdvantagesLimitationsReference
Vilsmeier cyclizationHigh regioselectivityRequires POCl₃ (hazardous)
Suzuki couplingMild conditions, scalabilityLimited to halide precursors

Table 2: Biological Activity vs. Substituents

SubstituentTarget EnzymeIC₅₀ (nM)logD₇.₄
8-MethylKinase A501.2
8-FluoroKinase B121.8

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